molecular formula C22H18ClFN4O3 B2461197 3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 2309221-97-2

3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2461197
CAS No.: 2309221-97-2
M. Wt: 440.86
InChI Key: XAUPMUNSROMOBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide .


Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl and oxadiazole) suggests that the compound may have significant π-conjugation, which could affect its electronic properties. The morpholine ring could potentially act as a hydrogen bond donor or acceptor, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a chloro group could increase the compound’s density and boiling point compared to a similar compound without the chloro group .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Without specific information, it’s difficult to predict the safety and hazards of this compound .

Future Directions

Compounds containing oxadiazole rings are of interest in medicinal chemistry due to their diverse biological activities. Future research could explore the synthesis of new derivatives and their potential therapeutic applications .

Properties

IUPAC Name

3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN4O3/c1-27-12-16(21-25-22(31-26-21)13-3-2-4-14(23)9-13)20(29)15-10-17(24)19(11-18(15)27)28-5-7-30-8-6-28/h2-4,9-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUPMUNSROMOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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